
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is a boronic acid derivative of quinoline. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The boronic acid group in this compound adds to its versatility, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various aryl-quinoline derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The quinoline ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Lacks the boronic acid group, limiting its versatility in chemical reactions.
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and biological activity.
Quinoline-2,4-dione: A related quinoline derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring
Propiedades
Fórmula molecular |
C9H8BNO4 |
|---|---|
Peso molecular |
204.98 g/mol |
Nombre IUPAC |
(4-hydroxy-2-oxo-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4,14-15H,(H2,11,12,13) |
Clave InChI |
BNVSKCVUTKDNGJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC(=O)C=C2O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)

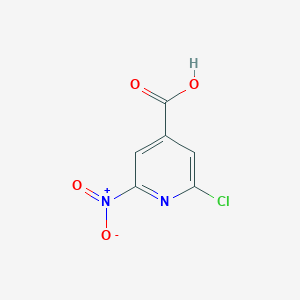
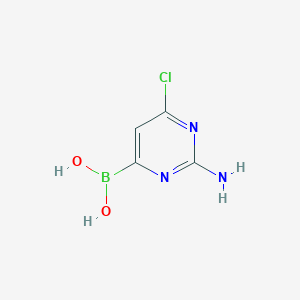



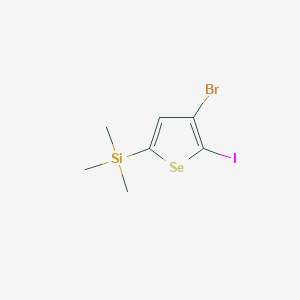
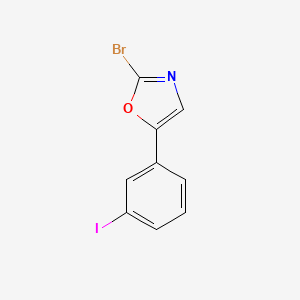

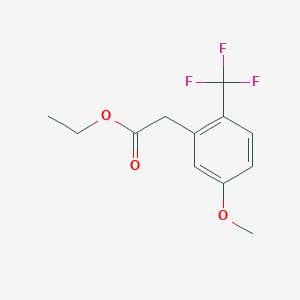


![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
